molecular formula C27H24N4O2 B2538317 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189647-15-1

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2538317
CAS No.: 1189647-15-1
M. Wt: 436.515
InChI Key: HQLLFZWJXHUICH-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:

  • Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.

  • Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.

  • Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.

Industrial Production Methods

In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:

  • Refluxing conditions

  • Solvent choices: (e.g., dichloromethane, ethanol)

  • Use of automated reactors: to control temperatures and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reagents such as lithium aluminum hydride.

  • Substitution: : Halogenation using halogens or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : N-bromosuccinimide for bromination.

Major Products

  • Oxidation: can yield carboxylic acids or ketones.

  • Reduction: often results in alcohols or amines.

  • Substitution: usually introduces halides into the molecule.

Scientific Research Applications

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Explored for its potential anti-inflammatory and anticancer activities.

  • Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.

  • Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.

Mechanism of Action

The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:

  • Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.

  • Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparing this compound to similar ones highlights its uniqueness:

  • 2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.

  • 2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.

In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.

Biological Activity

The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a member of the pyrimidoindole family and has garnered attention for its diverse biological activities. Its unique structure, which combines an indole core with a pyrimidine system, positions it as a potential candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₃N₃O
  • Molecular Weight : Approximately 474.92 g/mol
  • Functional Groups : The compound features an acetamide moiety and a benzyl group, enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 1.99 μM to 16.67 μM against several bacterial strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. Docking studies have indicated favorable binding affinities with targets associated with cancer pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • In Vivo Studies : Animal models have demonstrated that the compound can significantly reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

The biological effects of this compound are attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulate Receptor Activity : It interacts with specific receptors that regulate cellular signaling pathways.
  • Alter Gene Expression : The compound may influence the expression of genes associated with cell growth and inflammation.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A series of synthesized derivatives were tested against common bacterial strains. The most potent derivative exhibited an MIC of 0.56 μM against Staphylococcus aureus .
  • Anticancer Evaluation :
    • In vitro assays showed that certain derivatives induced apoptosis in cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic action .
  • Anti-inflammatory Assessment :
    • In a controlled study using a sponge implantation technique, the compound demonstrated significant reduction in edema formation compared to control groups .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLFZWJXHUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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